Comparative Selectivity: Vercirnon's Narrow CCR9 Profile vs. Pan-CCR Inhibitors
Vercirnon demonstrates a selectivity window of >1,800-fold for CCR9 over all other chemokine receptors tested, a level of precision that is not universally established for other CCR9 antagonists in the same class.
| Evidence Dimension | Selectivity ratio (CCR9 IC50 vs. other chemokine receptor IC50) |
|---|---|
| Target Compound Data | CCR9 IC50: 2.6–5.4 nM |
| Comparator Or Baseline | CCR1-12 and CX3CR1-7 panel: IC50 >10,000 nM |
| Quantified Difference | >1,852-fold (using 5.4 nM baseline) |
| Conditions | Molt-4 cells; calcium mobilization and chemotaxis assays |
Why This Matters
This confirmed selectivity reduces the risk of confounding off-target effects in complex biological systems (e.g., whole blood, in vivo models), a critical factor for interpreting mechanism-specific pharmacology in IBD research.
